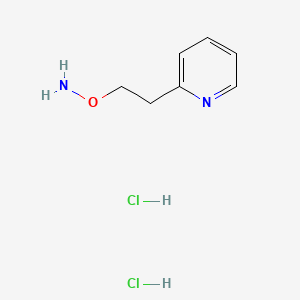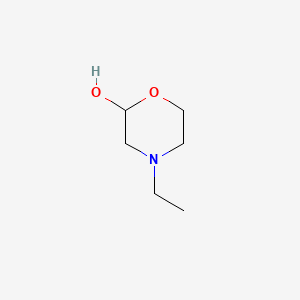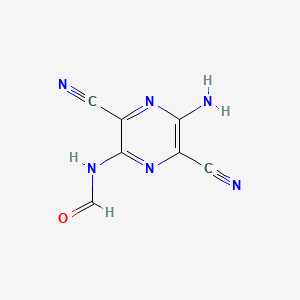
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol (FPB) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenoxy derivative of 3-butyn-2-ol, and is used as a reagent in organic synthesis and as a fluorescent probe for biological research. FPB is a versatile compound with potential uses in a variety of areas, including drug discovery, imaging, and diagnostics.
Applications De Recherche Scientifique
Photoconductivity in Polymers
- Polymer Photoconductivity : Research on derivatives of poly[1-(p-methoxyphenyl)penta-1,3-diyn-5-ol] and poly[1-(p-N,N-dimethylaminophenyl)penta-1,3-diyn-5-ol], which incorporate 3,5-dinitrobenzoate groups, has demonstrated high photoconductivity. This is attributed to the conjugated main chain and electron-donating and accepting side chains, suggesting potential applications in photoconductive materials (S. Shim et al., 2000).
Fluorescent Sensors for Metal Ions
- Fluorescent Sensing of Metal Ions : A study on a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al³⁺ ions, highlighting its potential use in detecting metal ions in environmental and biological contexts (Xingpei Ye et al., 2014).
Supramolecular Polymers as Sensors
- Supramolecular Polymers for Nitroaromatic Detection : π-Electron rich fluorescent supramolecular polymers synthesized incorporating 2-methyl-3-butyn-2-ol groups have shown efficacy as selective fluorescent sensors for the detection of electron-deficient nitroaromatics. This has implications for security and environmental monitoring (S. Shanmugaraju et al., 2013).
Hydrogen Bonding in Co-crystals
- Hydrogen Bonding in Co-crystalline Adducts : The study of co-crystalline adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. This research can contribute to the development of novel materials with specific molecular interactions (Graham Smith & D. Lynch, 2014).
Fluorescent Molecular Rotors
- Fluorescent Molecular Rotors for Bioimaging : The design and synthesis of fluorescent molecular rotors derived from Schiff bases containing organoboron compounds have been explored for their potential in viscosity measurement, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells (Marisol Ibarra-Rodrı Guez et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol' involves the synthesis of the starting material 3,5-dinitrobenzoic acid, which is then converted to its corresponding acid chloride. This is then reacted with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol to form the desired product.", "Starting Materials": ["4-Fluorophenol-d4", "Propargyl alcohol", "3,5-dinitrobenzoic acid", "Thionyl chloride", "Triethylamine"], "Reaction": ["Step 1: Synthesis of 3,5-dinitrobenzoic acid by nitration of benzoic acid with nitric acid and sulfuric acid", "Step 2: Conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine", "Step 3: Reaction of the acid chloride with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol in the presence of triethylamine to form the desired product"] } | |
Numéro CAS |
1346599-32-3 |
Formule moléculaire |
C17H11FN2O7 |
Poids moléculaire |
378.305 |
Nom IUPAC |
1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |
Clé InChI |
PSAPRZKMYHUOSK-LNFUJOGGSA-N |
SMILES |
C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate](/img/structure/B584141.png)



![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)